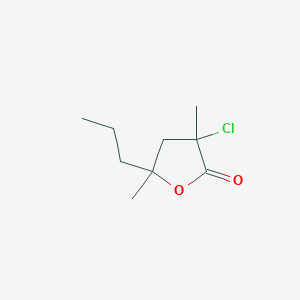![molecular formula C28H16Cl2O5 B14377055 1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] CAS No. 90016-26-5](/img/structure/B14377055.png)
1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] is a complex organic compound with the molecular formula C28H20Cl2O3. It is characterized by the presence of two 4-chlorophenyl groups attached to an ethanone backbone, which is further linked by an oxydi(4,1-phenylene) moiety.
Vorbereitungsmethoden
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: This compound has a similar structure but lacks the ethanone backbone, resulting in different chemical and biological properties.
Ethanone, 1,1’-(1,4-phenylene)bis-: This compound has a simpler structure with only one phenylene group, leading to distinct reactivity and applications.
1,1’-(Oxydi-4,1-phenylene)bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine):
The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] lies in its specific structural features, which contribute to its diverse reactivity and wide range of applications in scientific research .
Eigenschaften
CAS-Nummer |
90016-26-5 |
|---|---|
Molekularformel |
C28H16Cl2O5 |
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[4-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C28H16Cl2O5/c29-21-9-1-17(2-10-21)25(31)27(33)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)28(34)26(32)18-3-11-22(30)12-4-18/h1-16H |
InChI-Schlüssel |
SVALQKJHNYOMDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


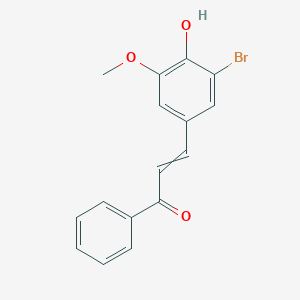
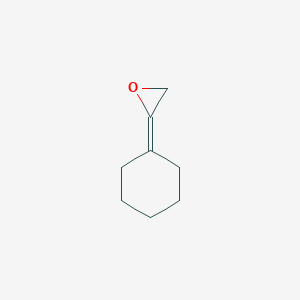
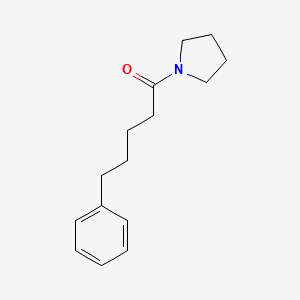

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
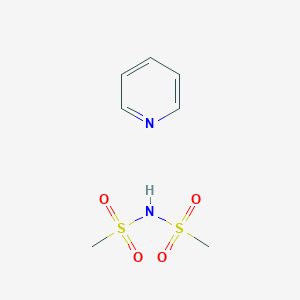
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
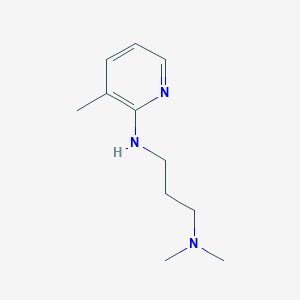
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)


![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
